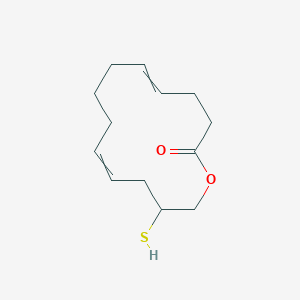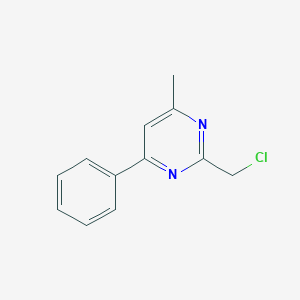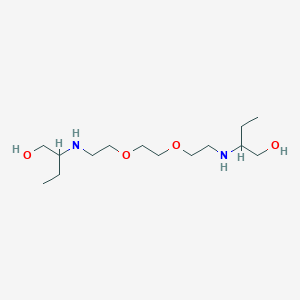
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes multiple ether and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with ethylene oxide under controlled conditions to form the intermediate compounds, which are then further reacted to form the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl ether derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of ether and amine groups allows it to form hydrogen bonds and coordinate with metal ions, affecting its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,12-Dimethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
- Dimethyl 6,6’-((2,2,13,13-tetramethyl-4,11-dioxo-3,12-dioxa-6,9-diazatetradecane-6,9-diyl)bis(methylene))dipicolinate
Uniqueness
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol is unique due to its specific arrangement of ether and amine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88328-37-4 |
|---|---|
Molecular Formula |
C14H32N2O4 |
Molecular Weight |
292.41 g/mol |
IUPAC Name |
2-[2-[2-[2-(1-hydroxybutan-2-ylamino)ethoxy]ethoxy]ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H32N2O4/c1-3-13(11-17)15-5-7-19-9-10-20-8-6-16-14(4-2)12-18/h13-18H,3-12H2,1-2H3 |
InChI Key |
CFGYNSRFSFTKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCCOCCOCCNC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
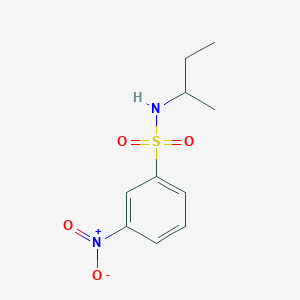
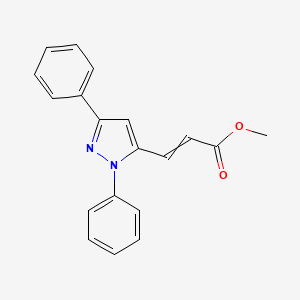

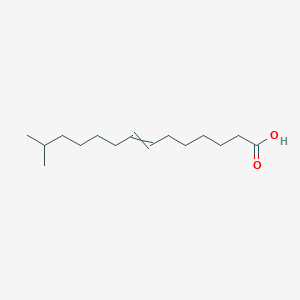
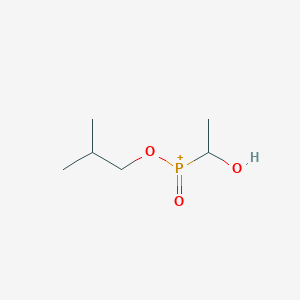
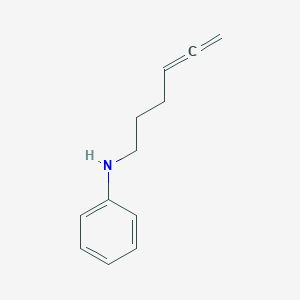
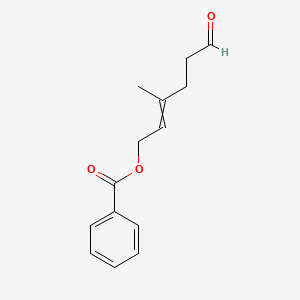

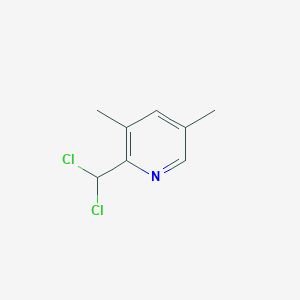
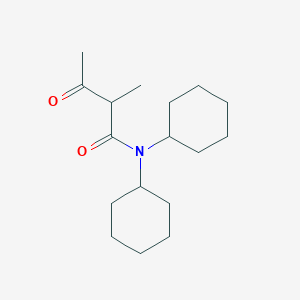
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
